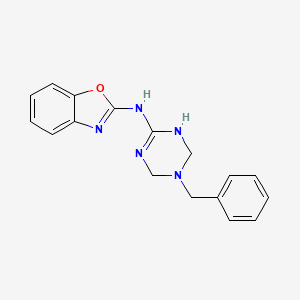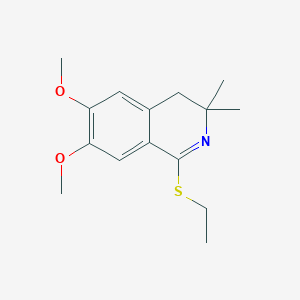![molecular formula C18H16Cl2N4O3S B11578766 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyridazine](/img/structure/B11578766.png)
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a pyridazine moiety, a dichlorophenoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazine Moiety: This can be achieved through the reaction of hydrazine derivatives with appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of a dichlorophenol derivative with an appropriate leaving group on the pyridazine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving amidines or guanidines with β-dicarbonyl compounds.
Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its potential bioactivity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease progression. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the pyrimidine and pyridazine rings can form hydrogen bonds and π-π interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-N-ETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure with a triazine ring instead of a pyrimidine ring.
2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A simpler compound with the dichlorophenoxy group attached to an acetic acid moiety.
6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE: A simpler pyrimidine derivative without the pyridazine and dichlorophenoxy groups.
Uniqueness
4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrimidine and pyridazine rings, along with the dichlorophenoxy and methylsulfanyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16Cl2N4O3S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[6-[2-(2,4-dichlorophenoxy)ethoxy]pyridazin-3-yl]oxy-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-11-9-17(22-18(21-11)28-2)27-16-6-5-15(23-24-16)26-8-7-25-14-4-3-12(19)10-13(14)20/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
XCUXWCKTSKWPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OC2=NN=C(C=C2)OCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-(2-furyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11578688.png)
![N-benzyl-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11578689.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578696.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11578709.png)

![7-(3-methoxypropyl)-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578719.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]ethanone](/img/structure/B11578735.png)
![1-(3-Bromophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578742.png)
![10-Bromo-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11578748.png)
![(2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11578757.png)
![2-(4-fluorophenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578763.png)
![3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide](/img/structure/B11578765.png)

![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578776.png)
